molecular formula C13H13P B14459431 4,5-Dimethyl-2-phenylphosphinine CAS No. 72553-94-7

4,5-Dimethyl-2-phenylphosphinine

Cat. No.: B14459431
CAS No.: 72553-94-7
M. Wt: 200.22 g/mol
InChI Key: JZKGODFDIFZXNS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenylphosphinine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two methyl groups. This compound is part of the broader class of phosphinines, which are known for their unique chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenylphosphinine typically involves the reaction of a suitable phosphine precursor with methylating agents. One common method involves the reaction of dichlorophenylphosphine with methylmagnesium halide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

(C6H5)Cl2P+2CH3MgBr(C6H5)(CH3)2P+2MgBrCl(C_6H_5)Cl_2P + 2CH_3MgBr \rightarrow (C_6H_5)(CH_3)_2P + 2MgBrCl (C6​H5​)Cl2​P+2CH3​MgBr→(C6​H5​)(CH3​)2​P+2MgBrCl

The product is then purified by distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-phenylphosphinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its phosphine form.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: The original phosphine compound.

    Substitution: Various substituted phosphinines depending on the reagents used.

Scientific Research Applications

4,5-Dimethyl-2-phenylphosphinine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenylphosphinine involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with metal centers, influencing catalytic processes and chemical reactions. The pathways involved include:

    Coordination with metal ions: Enhancing catalytic activity.

    Interaction with biological molecules: Potential therapeutic effects.

Comparison with Similar Compounds

  • Dimethylphenylphosphine
  • Triphenylphosphine
  • Trimethylphosphine

Comparison: 4,5-Dimethyl-2-phenylphosphinine is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical properties. Compared to dimethylphenylphosphine, it has additional methyl groups that can influence its reactivity and coordination behavior. Triphenylphosphine and trimethylphosphine, while similar, differ in their steric and electronic properties, making this compound a valuable compound for specific applications .

Properties

CAS No.

72553-94-7

Molecular Formula

C13H13P

Molecular Weight

200.22 g/mol

IUPAC Name

4,5-dimethyl-2-phenylphosphinine

InChI

InChI=1S/C13H13P/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

JZKGODFDIFZXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=PC=C1C)C2=CC=CC=C2

Origin of Product

United States

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